molecular formula C28H60N2O4Si B009661 1-octadecyl-3-(3-triethoxysilylpropyl)urea CAS No. 106868-86-4

1-octadecyl-3-(3-triethoxysilylpropyl)urea

Cat. No.: B009661
CAS No.: 106868-86-4
M. Wt: 516.9 g/mol
InChI Key: IOSZSVPLVNULBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea can be synthesized through a reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . The reaction is typically carried out by adding 44 g (0.20 mole) of 3-aminopropyltriethoxysilane to 59 g (0.20 mole) of octadecylisocyanate with stirring. The exothermic reaction raises the temperature to 110°C. After cooling to ambient temperature, the product is obtained as a waxy white solid with a melting point of 43-45°C .

Industrial Production Methods

While specific industrial production methods for N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea are not widely documented, the synthesis process described above can be scaled up for industrial production. The key factors in industrial production would include maintaining reaction conditions, ensuring purity of reactants, and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The urea group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

    Condensation: Often occurs under mild heating or in the presence of a catalyst.

    Substitution: Requires appropriate nucleophiles and reaction conditions depending on the desired product.

Major Products Formed

    Siloxane Networks: Formed from the condensation of silanol groups.

    Substituted Urea Derivatives: Formed from substitution reactions involving the urea group.

Scientific Research Applications

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong bonds with various substrates through the triethoxysilyl group. The hydrolysis and condensation of the triethoxysilyl group lead to the formation of siloxane networks, which provide stability and durability to the modified surfaces. The long alkyl chain imparts hydrophobic properties, making it useful in applications requiring water repellency .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea
  • N-Octadecylurea
  • 1-[3-(Trimethoxysilyl)propyl]urea

Uniqueness

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a triethoxysilyl group. This structure allows it to impart both hydrophobicity and strong bonding capabilities, making it particularly useful in surface modification and material science applications .

Properties

IUPAC Name

1-octadecyl-3-(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSZSVPLVNULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603708
Record name N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-86-4
Record name N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-octadecyl-3-(3-triethoxysilylpropyl)urea
Reactant of Route 2
Reactant of Route 2
1-octadecyl-3-(3-triethoxysilylpropyl)urea
Reactant of Route 3
Reactant of Route 3
1-octadecyl-3-(3-triethoxysilylpropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-octadecyl-3-(3-triethoxysilylpropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-octadecyl-3-(3-triethoxysilylpropyl)urea
Reactant of Route 6
Reactant of Route 6
1-octadecyl-3-(3-triethoxysilylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.